molecular formula C44H74O17 B1249922 Tenacissoside M

Tenacissoside M

Katalognummer: B1249922
Molekulargewicht: 875 g/mol
InChI-Schlüssel: BBPXSUILPKNQKJ-XVMVROSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenacissoside M, also known as this compound, is a useful research compound. Its molecular formula is C44H74O17 and its molecular weight is 875 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

A study focusing on the pharmacokinetics of Tenacissoside M revealed its absorption and distribution characteristics in biological systems. The compound exhibited favorable bioavailability profiles, which are crucial for its therapeutic application. For instance, the absolute bioavailability was reported to be approximately 29.2% when administered orally . This suggests that this compound could be effectively utilized in clinical settings with appropriate dosing strategies.

Case Studies

1. NSCLC Treatment:
In clinical trials involving advanced NSCLC patients, extracts containing this compound showed promising results in reducing tumor size and improving overall survival rates. The efficacy was attributed to its ability to induce apoptosis and inhibit tumor cell proliferation .

2. Combination Therapy:
Case studies have also explored the use of this compound in combination with conventional chemotherapy agents like paclitaxel. In animal models, this combination led to enhanced anti-tumor effects compared to monotherapy, suggesting a synergistic relationship that could be exploited for better therapeutic outcomes .

Summary Table of Applications

Application AreaFindings
Cancer Types Effective against NSCLC, gastric carcinoma, hepatocellular carcinoma
Mechanism Induces apoptosis; inhibits proliferation; modulates ERK1/2 and PI3K/AKT/mTOR pathways
Pharmacokinetics Absolute bioavailability ~29.2%; favorable absorption characteristics
Combination Efficacy Enhances effects when combined with agents like paclitaxel; shows potential for overcoming drug resistance

Analyse Chemischer Reaktionen

Structural Features and Biosynthetic Reactions

Tenacissoside M is characterized by a steroidal aglycone core with acetyl and glycosidic modifications:

  • Acetylation : A 20-(S)-O-acetyl group distinguishes it from Tenacissoside L . This acetylation occurs at the C-20 position of the dihydrosarcostin aglycone.

  • Glycosylation : Three sugar units (thevetopyranosyl, cymaropyranosyl, and cymaropyranosyl) are linked via β-glycosidic bonds at the C-3 hydroxyl group of the aglycone .

Key NMR Data for Structural Elucidation

Positionδ<sub>H</sub> (ppm)δ<sub>C</sub> (ppm)Key HMBC Correlations
C-205.16 (q, J = 6.4 Hz)74.8 (d)C-21, C-17
20-OAc2.03 (s)21.3 (q)C-20, C-1'
Sugar-14.85 (d, J = 7.8 Hz)95.4 (d)C-3 (aglycone)

Comparative Metabolic Pathways of C21 Steroids

CompoundPrimary Metabolic PathwayKey Metabolites
Tenacigenin BDehydrogenationDehydrotenacigenin B
Tenacissoside HHydroxylationMono-/dihydroxylated analogs
Tenacissoside IHydroxylationHydroxylated derivatives

Chromatographic Analysis

This compound is identified using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS). Key fragmentation patterns include:

  • Loss of acetyl groups : Observed at m/z 74.8 (C-20 acetyl) .

  • Glycosidic cleavage : Sequential loss of sugar units (162 Da per hexose) .

MS/MS Fragmentation Data

Ionm/z ObservedFragment Pattern
[M+Na]<sup>+</sup>855.4713Loss of acetyl (-42 Da)
[M+H]<sup>+</sup>815.3 → 755.4Sequential sugar unit cleavage

Functional Role of Acetylation

The 20-O-acetyl group in this compound enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability compared to non-acetylated analogs . This modification is critical for its antitumor activity, as acetylated steroids exhibit stronger binding to cellular targets like GOLPH3 in colon cancer cells .

Comparative Reactivity with Analogues

This compound shares a glycosylation pattern with Tenacissoside L but differs in acetylation:

FeatureThis compoundTenacissoside L
C-20 Substituent20-(S)-O-acetylUnmodified hydroxyl
BioactivityEnhanced cytotoxicityModerate activity

Eigenschaften

Molekularformel

C44H74O17

Molekulargewicht

875 g/mol

IUPAC-Name

[(1S)-1-[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,12,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C44H74O17/c1-21-34(47)38(54-10)35(48)39(57-21)61-37-23(3)56-33(19-29(37)53-9)60-36-22(2)55-32(18-28(36)52-8)59-27-12-13-40(6)26(17-27)11-14-43(50)30(40)20-31(46)41(7)42(49,15-16-44(41,43)51)24(4)58-25(5)45/h21-24,26-39,46-51H,11-20H2,1-10H3/t21-,22-,23-,24+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,44-/m1/s1

InChI-Schlüssel

BBPXSUILPKNQKJ-XVMVROSKSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5([C@H](C4)CC[C@@]6([C@@H]5C[C@H]([C@]7([C@@]6(CC[C@]7([C@H](C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O

Synonyme

tenacissoside M

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.